molecular formula C12H17BrN2O2 B1331907 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide CAS No. 52570-06-6

2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide

Cat. No. B1331907
CAS RN: 52570-06-6
M. Wt: 301.18 g/mol
InChI Key: QGGHZQNHHOZQRE-UHFFFAOYSA-N
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Description

The compound "2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide" is a derivative of hydrazone, which is a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond connected to a carbon atom. Hydrazone derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The compound is structurally related to other hydrazone compounds that have been synthesized and studied for their potential biological activities, such as urease inhibition .

Synthesis Analysis

The synthesis of hydrazone compounds typically involves the reaction of hydrazides with aldehydes or ketones to form the corresponding hydrazone derivatives. In the context of the provided data, similar compounds have been synthesized using elemental analysis, IR, UV-Vis, and (1)H NMR spectroscopy, followed by single-crystal X-ray diffraction to determine their structure . Although the exact synthesis of "2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide" is not detailed in the provided papers, it can be inferred that a similar synthetic route could be employed, starting from a suitable bromophenoxy compound and a hydrazide precursor .

Molecular Structure Analysis

The molecular structure of hydrazone compounds is often stabilized by hydrogen bonds and π···π interactions, as observed in the crystal structures of related compounds . These interactions can significantly influence the molecular conformation and, consequently, the biological activity of the compounds. The bromophenoxy group in related compounds has been found to form a dihedral angle with the hydrazide moiety, which could be indicative of the spatial arrangement in "2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide" as well .

Chemical Reactions Analysis

Hydrazone compounds can participate in various chemical reactions due to their reactive nitrogen-nitrogen double bond. They can act as ligands in coordination chemistry, form heterocyclic compounds, and undergo further chemical transformations. For instance, the title compound in one of the provided papers is an intermediate for the synthesis of azoles and oxadiazoles . The presence of the bromo substituent in "2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide" suggests that it could also be used as a precursor for further functionalization and the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazone compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of tert-butyl groups can increase the steric bulk, potentially affecting the compound's reactivity and physical properties. The bromo substituent is a key functional group that can facilitate further chemical reactions, such as nucleophilic substitution, to modify the compound or introduce new functional groups . The exact physical and chemical properties of "2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide" would need to be determined experimentally, but they are likely to be similar to those of structurally related compounds.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide is utilized in the synthesis of new chemical compounds with potential antimicrobial properties. For example, its derivatives have been shown to exhibit antibacterial and antifungal activities (Fuloria et al., 2014).

Spectroscopic Characteristics and Structural Analysis

  • The compound's derivatives, such as 4-tert-butylphenoxyacetylhydrazones, have been synthesized and examined for their structural peculiarities using X-ray analysis and IR spectroscopy. This research contributes to understanding the compound's structural and conformational properties (Podyachev et al., 2007).

Nonlinear Optical Properties

  • Studies have explored the nonlinear optical properties of hydrazones derived from 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide, indicating their potential application in optical devices like optical limiters and switches (Naseema et al., 2010).

Pharmacological Screening

  • Some derivatives of 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide have been synthesized and evaluated for pharmacological properties, such as anticonvulsant effects, highlighting their potential in drug development (Shaharyar et al., 2016).

Antioxidant Activity

  • Derivatives of 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide have been synthesized and evaluated for their antioxidant properties. For instance, some compounds showed significant free-radical scavenging ability, indicating their potential as antioxidants (Shakir et al., 2014).

Antimicrobial and Anthelmintic Evaluations

  • Further research into the derivatives of 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide has shown their efficacy in antimicrobial and anthelmintic activities, contributing to their potential as agents in treating infections and parasitic infestations (Varshney et al., 2014).

Antioxidant Activity in Marine Algae

  • Natural bromophenols, structurally related to 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide, isolated from marine red algae have exhibited significant antioxidant activity, suggesting the compound's potential in food preservation and as a natural antioxidant source (Li et al., 2011).

properties

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)8-4-5-10(9(13)6-8)17-7-11(16)15-14/h4-6H,7,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGHZQNHHOZQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359486
Record name 2-(2-bromo-4-tert-butylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide

CAS RN

52570-06-6
Record name 2-(2-bromo-4-tert-butylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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